molecular formula C6H13NO3 B8501578 ethyl N-n-propoxycarbamate

ethyl N-n-propoxycarbamate

Cat. No. B8501578
M. Wt: 147.17 g/mol
InChI Key: GDJSFQBUNZUUMO-UHFFFAOYSA-N
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Patent
US05604179

Procedure details

22 g (197 mmol) of n-propoxyamine hydroxhloride was dissolved in 100 ml of water, and 200 ml of ethylene dichloride was added thereto. Then, 27.2 g (197 mmol) of potassium carbonate was added in several times under cooling, and then 21.3 g (196 mmol) of ethyl chloroformate was dropwise added thereto at a temperature of not higher than 10° C. After raising the temperature to room temperature, the mixture was further stirred at the same temperature for 4 hours. The ethylene dichloride layer was separated, and then the aqueous layer was extracted twice with 100 ml of chloroform. The ethylene dichloride layer and the chloroform layer were put together, and washed with a saturated sodium chloride aqueous solution, and then dried over anhydrous sodium sulfate. Then, the solvent was distilled off under reduced pressure. 27 g of ethyl N-n-propoxycarbamate was obtained by distillation under reduced pressure. Boiling point: 88° C./2.5 mmHg
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
27.2 g
Type
reactant
Reaction Step Three
Quantity
21.3 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][NH2:5])[CH2:2][CH3:3].C(Cl)CCl.C(=O)([O-])[O-].[K+].[K+].Cl[C:17]([O:19][CH2:20][CH3:21])=[O:18]>O>[CH2:1]([O:4][NH:5][C:17](=[O:18])[O:19][CH2:20][CH3:21])[CH2:2][CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C(CC)ON
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(CCl)Cl
Step Three
Name
Quantity
27.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
21.3 g
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was further stirred at the same temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
CUSTOM
Type
CUSTOM
Details
higher than 10° C
CUSTOM
Type
CUSTOM
Details
The ethylene dichloride layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with 100 ml of chloroform
WASH
Type
WASH
Details
washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CC)ONC(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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